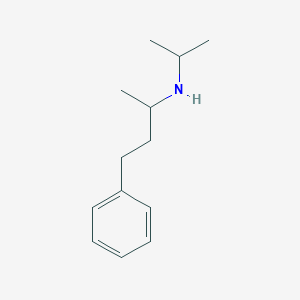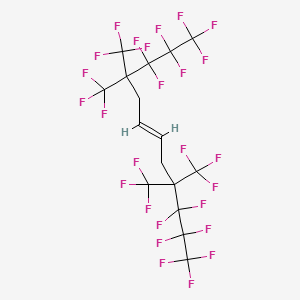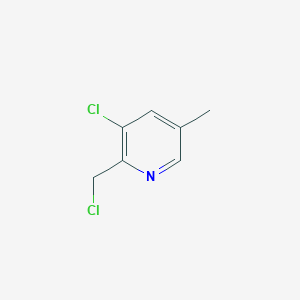
2-(Cyclopropylmethyl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclopropylmethyl)butanoic acid is an organic compound that belongs to the class of carboxylic acids It features a cyclopropylmethyl group attached to the second carbon of a butanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylmethyl)butanoic acid can be achieved through several methods. One common approach involves the alkylation of butanoic acid derivatives with cyclopropylmethyl halides under basic conditions. Another method includes the use of Grignard reagents, where cyclopropylmethyl magnesium bromide reacts with butanoic acid esters to form the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions using cyclopropylmethyl halides and butanoic acid derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
化学反応の分析
Types of Reactions: 2-(Cyclopropylmethyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The cyclopropylmethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学的研究の応用
2-(Cyclopropylmethyl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic effects and drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Cyclopropylmethyl)butanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The cyclopropylmethyl group may also contribute to the compound’s overall activity by affecting its binding affinity and specificity.
類似化合物との比較
Butanoic acid: A simpler carboxylic acid with a straight-chain structure.
Cyclopropylcarboxylic acid: Contains a cyclopropyl group directly attached to the carboxylic acid.
2-Methylbutanoic acid: Features a methyl group on the second carbon of butanoic acid.
Uniqueness: 2-(Cyclopropylmethyl)butanoic acid is unique due to the presence of both a cyclopropylmethyl group and a butanoic acid chain. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C8H14O2 |
|---|---|
分子量 |
142.20 g/mol |
IUPAC名 |
2-(cyclopropylmethyl)butanoic acid |
InChI |
InChI=1S/C8H14O2/c1-2-7(8(9)10)5-6-3-4-6/h6-7H,2-5H2,1H3,(H,9,10) |
InChIキー |
MBCHHRAASAXUDT-UHFFFAOYSA-N |
正規SMILES |
CCC(CC1CC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



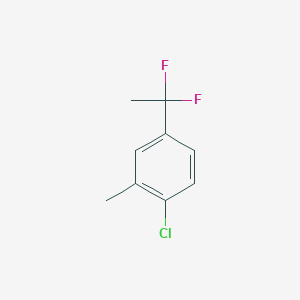
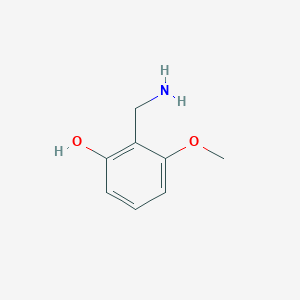
![5H-Spiro[dibenzo[c,h]acridine-7,9'-fluoren]-5-one](/img/structure/B12090479.png)
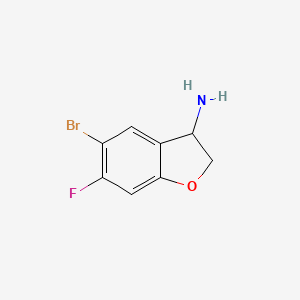

![4-Hydroxy-2-[4-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B12090502.png)
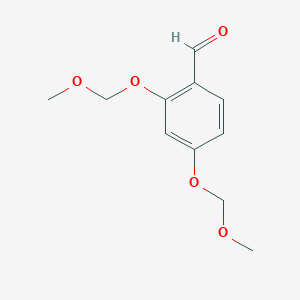

![4-{2-[(2-Fluorophenyl)methoxy]ethyl}piperidine](/img/structure/B12090510.png)
